molecular formula C24H20N2O4 B2858844 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid CAS No. 2387000-67-9

7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B2858844
CAS No.: 2387000-67-9
M. Wt: 400.434
InChI Key: IZQCBWLCCCJOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization and functionalization to introduce the naphthyridine and carboxylic acid moieties. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly valuable in peptide synthesis, where it protects amino acids during chain elongation.

Biology: In biological research, derivatives of this compound are used to study enzyme interactions and protein folding. Its structural features allow for the exploration of molecular recognition and binding processes.

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can participate in further chemical reactions. The naphthyridine core may interact with biological macromolecules, influencing their structure and function. Pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Comparison: Compared to these similar compounds, 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c27-23(28)16-11-15-9-10-26(13-22(15)25-12-16)24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQCBWLCCCJOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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